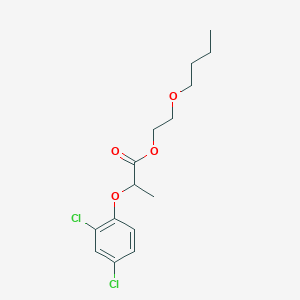

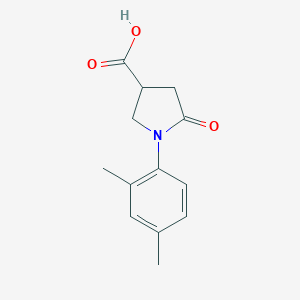

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves several types of reactions, including carbon-carbon bond forming reactions like the Suzuki–Miyaura cross-coupling1. This reaction uses a transition metal catalyst to couple organoboron reagents with organic halides1.Molecular Structure Analysis

The structure of an organic compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy2. These techniques provide information about the types of atoms in the compound and how they are connected.

Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions. For example, boron-catalyzed direct amidation reactions involve the interaction between amines and carboxylic acids3. The mechanism of these reactions is complex and may involve several steps3.Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its solubility, melting point, and reactivity, can be determined through experimental analysis56. These properties are influenced by the compound’s molecular structure and the types of functional groups it contains5.Applications De Recherche Scientifique

Photoreleasable Protecting Group for Carboxylic Acids

- The compound has been studied as a photoreleasable protecting group for carboxylic acids. Photolysis of various esters of this compound leads to the formation of the corresponding carboxylic acids with high yields, highlighting its potential in photochemical applications (Klan, Zabadal, & Heger, 2000).

Heterocyclic Rearrangement

- In another study, 5-arylisoxazole-3-carboxylic acids underwent transformation into 5-arylisoxazole-3-hydroxamic acids, which then rearranged to form 3,4-substituted 1,2,5-oxadiazoles. This process demonstrates its versatility in creating different heterocyclic structures (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

Anticancer and Antimicrobial Activity

- Derivatives of this compound have been synthesized and tested for anticancer and antimicrobial activities. Some derivatives showed potent activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Coordination Chemistry

- It has also been used in the synthesis of new dicarboxylic acids derived from related compounds for coordination chemistry applications, particularly in the formation of complexes with metals like copper and zinc (Nath, Kalita, & Baruah, 2011).

Formation of Novel Bicyclic Systems

- The compound has been utilized in a one-pot condensation process to create novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, which were then analyzed for their predicted biological activities (Kharchenko, Detistov, & Orlov, 2008).

Safety And Hazards

The safety and hazards associated with an organic compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as guidelines for safe handling and disposal78.

Orientations Futures

The future directions in the study of organic compounds often involve the development of new synthetic methods and the discovery of new reactions9. Additionally, there is ongoing research into the biological activity of organic compounds and their potential applications in medicine and other fields10.

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-11(9(2)5-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVVRJNKLKAZNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389837 |

Source

|

| Record name | 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

133748-22-8 |

Source

|

| Record name | 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)

![(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine](/img/structure/B166030.png)